molecular formula C15H25N3O B2501198 N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2199550-84-8

N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2501198
CAS No.: 2199550-84-8
M. Wt: 263.385
InChI Key: ZASNRYPAPCYMGY-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H25N3O and its molecular weight is 263.385. The purity is usually 95%.
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Scientific Research Applications

Enhancing Cellular Uptake and Biological Activity

Research by Meier, Montgomery, and Dervan (2012) highlights the importance of modifications in hairpin polyamides, closely related to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, for enhancing cellular uptake and biological activity. They discovered that introducing a simple aryl group can significantly increase the potency of these compounds by facilitating better nuclear uptake. This advancement is crucial for the application of such molecules in modulating gene expression and as potential therapeutic agents (Meier, Montgomery, & Dervan, 2012).

Antibacterial Applications

Dyatkina et al. (2002) explored a series of pyrrole tetraamides, sharing a structural similarity with N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, showcasing potent antibacterial activity against resistant strains like vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. The study emphasizes the compound's DNA binding affinity as a key factor in its antibacterial efficacy, presenting a promising avenue for developing new antimicrobial agents (Dyatkina et al., 2002).

Divergent Synthesis of Heterocycles

Zhang, Zheng, and Cui (2014) demonstrated a novel Rh(III)-catalyzed C-H activation/cyclization strategy using indoles and pyrroles, akin to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, for synthesizing various heterocycles. This approach offers a versatile pathway for creating complex molecular structures, pivotal for pharmaceutical development and synthetic chemistry (Zhang, Zheng, & Cui, 2014).

Nitric Oxide Synthase Inhibition

López Cara et al. (2009) explored phenylpyrrole derivatives, structurally related to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS). This study sheds light on the therapeutic potential of such compounds in treating conditions where nitric oxide plays a pathophysiological role, offering insights into their application in neurological disorders (López Cara et al., 2009).

Gene Expression Regulation

Gottesfeld et al. (1997) reported on small molecules, similar to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, that can specifically target DNA sequences to control gene expression. This research underscores the potential of such compounds in therapeutic applications, particularly in targeting and modulating the expression of genes associated with diseases (Gottesfeld et al., 1997).

Future Directions

The future directions in the field of pyrrole research are likely to involve the development of new synthetic methods and the exploration of new applications in pharmaceuticals and materials science .

Mechanism of Action

Properties

IUPAC Name

N-cyclopentyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c19-15(16-13-3-1-2-4-13)18-9-11-7-17(14-5-6-14)8-12(11)10-18/h11-14H,1-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASNRYPAPCYMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC3CN(CC3C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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